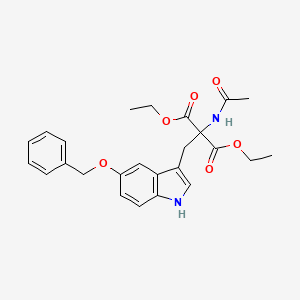
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkyl halide under basic conditions to form the imidazolium ion.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.
Formation of the Propanol Moiety: The propanol group is introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazolium ion to an imidazole ring.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to imidazole derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The imidazolium ion may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
作用機序
The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium ion can form ionic interactions with negatively charged biomolecules, while the biphenyl group can participate in hydrophobic interactions.
類似化合物との比較
Similar Compounds
1-(4-Phenylphenyl)-2-(1H-imidazol-1-yl)ethanol chloride: Similar structure with an ethanol moiety instead of propanol.
2-(1H-imidazol-1-yl)-1-phenylpropan-1-ol chloride: Lacks the biphenyl group.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is unique due to the presence of both the imidazolium ion and the biphenyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
77234-86-7 |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14,18,21H,1H3;1H |
InChIキー |
CXVYHVRNSQXTQO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


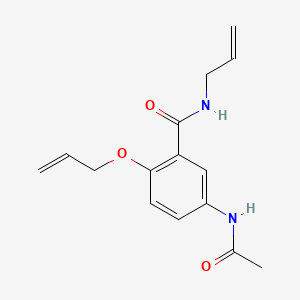
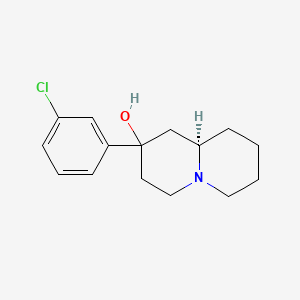

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
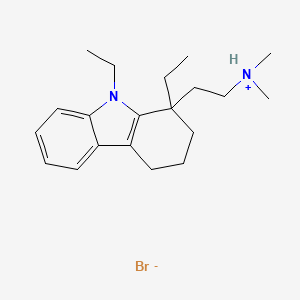
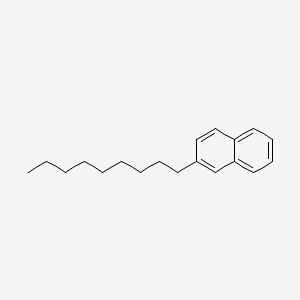
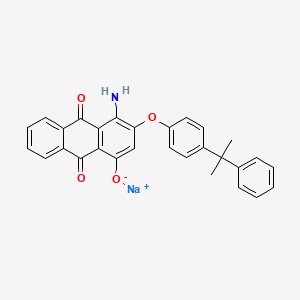


![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

